An In-depth Technical Guide to 4-Ethyl-1,2-dimethylbenzene: Chemical Properties and Structure
An In-depth Technical Guide to 4-Ethyl-1,2-dimethylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 4-Ethyl-1,2-dimethylbenzene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this aromatic hydrocarbon.
Core Chemical Identity
4-Ethyl-1,2-dimethylbenzene, also known as 4-ethyl-o-xylene, is an organic compound classified as a substituted aromatic hydrocarbon.[1][2] Structurally, it is a benzene (B151609) ring substituted with one ethyl group and two methyl groups at positions 1, 2, and 4.[1] This compound is a member of the o-xylenes class of organic molecules.[1] It has been identified in natural sources such as corn and is found in feces, suggesting potential relevance as a biomarker for the consumption of certain foods.[3] Furthermore, it has been noted as a semiochemical involved in the chemical communication of the common marmoset (Callithrix jacchus).
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Ethyl-1,2-dimethylbenzene is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | [4][5] |
| Molecular Weight | 134.22 g/mol | [4][5] |
| IUPAC Name | 4-Ethyl-1,2-dimethylbenzene | [3] |
| CAS Number | 934-80-5 | [4][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Density | 0.878 g/mL | [4] |
| Boiling Point | 190 °C | [5] |
| Melting Point | -67 °C | [4] |
| Refractive Index | 1.505 | [4] |
| InChI | InChI=1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | [6] |
| InChIKey | SBUYFICWQNHBCM-UHFFFAOYSA-N | [6] |
| SMILES | CCc1ccc(C)c(C)c1 | [4] |
Structural Information
The structural formula of 4-Ethyl-1,2-dimethylbenzene is fundamental to understanding its reactivity and interactions.
Caption: 2D structure of 4-Ethyl-1,2-dimethylbenzene with numbered positions.
Spectroscopic Analysis: Experimental Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-1,2-dimethylbenzene in about 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides an infrared spectrum for 4-Ethyl-1,2-dimethylbenzene.[7] A general procedure to obtain such a spectrum is as follows:
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Sample Preparation: As 4-Ethyl-1,2-dimethylbenzene is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.
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Data Analysis: The spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
The NIST Chemistry WebBook also contains the mass spectrum of this compound, likely obtained through electron ionization (EI).[8] A general workflow for this analysis is:
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Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through direct injection.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the characterization of 4-Ethyl-1,2-dimethylbenzene, from its synthesis or isolation to its structural elucidation and purity assessment.
Caption: Workflow for the chemical analysis of 4-Ethyl-1,2-dimethylbenzene.
Safety and Handling
4-Ethyl-1,2-dimethylbenzene is a flammable liquid and vapor. It may be harmful if swallowed or inhaled and can cause skin and eye irritation. Prolonged or repeated exposure may cause damage to organs. It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Keep away from heat, sparks, and open flames.
This guide provides a foundational understanding of 4-Ethyl-1,2-dimethylbenzene. For more detailed information, including specific spectroscopic data and safety data sheets, it is recommended to consult the resources cited.
References
- 1. plantaedb.com [plantaedb.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614) - FooDB [foodb.ca]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 4-ethyl-1,2-dimethylbenzene [stenutz.eu]
- 6. rsc.org [rsc.org]
- 7. Benzene, 4-ethyl-1,2-dimethyl- [webbook.nist.gov]
- 8. Benzene, 4-ethyl-1,2-dimethyl- [webbook.nist.gov]
